molecular formula C8H9FO3 B121179 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) CAS No. 156329-85-0

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)

Cat. No.: B121179
CAS No.: 156329-85-0
M. Wt: 172.15 g/mol
InChI Key: XEUXELYQYRQOID-UHFFFAOYSA-N
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Description

Bicyclo[111]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is a unique organic compound characterized by its bicyclo[111]pentane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity levels. The use of automated systems and precise control over reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonofluoridoyl group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules and studying biological interactions.

    Industry: Used in materials science for developing new materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, influencing their activity and function. The fluorine atom’s presence can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is unique due to the presence of the carbonofluoridoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials or specific biological interactions.

Properties

CAS No.

156329-85-0

Molecular Formula

C8H9FO3

Molecular Weight

172.15 g/mol

IUPAC Name

methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3

InChI Key

XEUXELYQYRQOID-UHFFFAOYSA-N

SMILES

COC(=O)C12CC(C1)(C2)C(=O)F

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)F

Synonyms

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

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